molecular formula C18H15FN6O2S B11003928 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11003928
M. Wt: 398.4 g/mol
InChI Key: DSZKMJNYECZFPF-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound’s structure includes a fluorophenyl group, a thiadiazole ring, a pyrrole ring, and a pyrazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis due to its reactive functional groups. It can be used to synthesize more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiadiazole and pyrazole rings can form hydrogen bonds with amino acid residues. This multi-faceted interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(2-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness: The presence of the fluorophenyl group in 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or brominated analogs

Properties

Molecular Formula

C18H15FN6O2S

Molecular Weight

398.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H15FN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)12-10-20-25(14-7-3-2-6-13(14)19)17(12)24-8-4-5-9-24/h2-10H,11H2,1H3,(H,21,23,26)

InChI Key

DSZKMJNYECZFPF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4

Origin of Product

United States

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